Flubendazole

Übersicht

Beschreibung

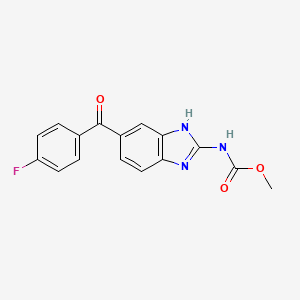

Flubendazole is a benzimidazole derivative with the chemical formula C16H12FN3O3 . It is primarily used as an anthelmintic, which means it is effective against parasitic worms. This compound is used in both human and veterinary medicine to treat various helminth infections. It is chemically similar to mebendazole, with the primary difference being the addition of a fluorine atom .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Flubendazol kann durch einen mehrstufigen Prozess synthetisiert werden, der die folgenden Schlüsseletappe umfasst:

Bildung des Benzimidazolkerns: Die Synthese beginnt mit der Bildung des Benzimidazolkerns durch Umsetzung von o-Phenylendiamin mit einem Carbonsäurederivat.

Einführung der Fluorbenzoylgruppe: Der nächste Schritt beinhaltet die Einführung der Fluorbenzoylgruppe in den Benzimidazolkern. Dies wird typischerweise durch eine Friedel-Crafts-Acylierungsreaktion unter Verwendung von Fluorbenzoylchlorid erreicht.

Carbamoylierung: Der letzte Schritt beinhaltet die Carbamoylierung des Benzimidazolderivats zur Bildung von Flubendazol.

Industrielle Produktionsverfahren

In industriellen Umgebungen wird Flubendazol unter Verwendung ähnlicher Synthesewege hergestellt, die jedoch für die Großproduktion optimiert sind. Das Verfahren beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten. Die industrielle Produktion umfasst auch Reinigungsschritte wie Umkristallisation, um Flubendazol in reiner Form zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Flubendazol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Flubendazol kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Es kann auch Reduktionsreaktionen eingehen, obwohl diese weniger häufig sind.

Substitution: Flubendazol kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung des Fluoratoms.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Nukleophile Reagenzien können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von hydroxylierten Derivaten führen, während Substitutionsreaktionen zur Substitution des Fluoratoms durch andere funktionelle Gruppen führen können .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Flubendazole has garnered attention for its anticancer properties, demonstrating effectiveness against various cancer types through multiple mechanisms.

Cancer Types Affected

This compound has demonstrated efficacy against several malignancies:

Macrofilaricide Potential

This compound is being explored as a macrofilaricide for treating filarial infections such as onchocerciasis (river blindness) and lymphatic filariasis. Early studies indicated that parenteral administration could achieve high efficacy against adult filarial worms .

Research Insights

- Historical Efficacy : Studies dating back to the 1970s showed that this compound could effectively eliminate adult filarial worms in animal models. Its pharmacokinetic profile supports prolonged activity through depot formulations .

- Current Investigations : Ongoing research aims to evaluate the safety and efficacy of this compound for human use in macrofilaricidal campaigns, leveraging its established safety profile from long-term use as an anthelmintic .

Veterinary Applications

This compound has been widely used in veterinary medicine for treating gastrointestinal nematodes in livestock and pets. Its effectiveness against a broad spectrum of parasites makes it a valuable tool in veterinary parasitology.

Veterinary Efficacy

- Broad Spectrum : this compound is effective against various gastrointestinal parasites in ruminants and rodents, contributing to livestock health and productivity .

- Safety Profile : The compound's safety in animals has been well-documented, making it a preferred choice for managing parasitic infections without significant adverse effects .

Case Studies and Clinical Trials

Several studies have been conducted to assess the efficacy of this compound in different cancer types:

- Breast Cancer : A study demonstrated that this compound significantly inhibited the proliferation and migration of breast cancer cells while enhancing the effects of conventional chemotherapy agents .

- Castration-Resistant Prostate Cancer : Research indicated that this compound not only inhibited tumor growth but also promoted apoptosis through p53 activation, suggesting its potential as a neoadjuvant therapy alongside traditional chemotherapeutics like 5-fluorouracil .

Wirkmechanismus

Flubendazole exerts its effects by binding to the colchicine-sensitive site of tubulin, thereby inhibiting its polymerization into microtubules. This disruption of microtubule formation affects the cellular structure and function of the parasites, leading to their death. In cancer cells, this compound’s mechanism involves the inhibition of the STAT3 signaling pathway and the activation of autophagy, which induces apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Flubendazol ist chemisch ähnlich anderen Benzimidazolderivaten, wie z. B.:

Mebendazol: Ähnlich in der Struktur, jedoch ohne das Fluoratom, das in Flubendazol vorhanden ist.

Albendazol: Ein weiteres Benzimidazolderivat, das als Anthelmintikum eingesetzt wird.

Fenbendazol: Wird hauptsächlich in der Veterinärmedizin zur Behandlung von parasitären Infektionen eingesetzt

Einzigartigkeit

Die Addition des Fluoratoms in Flubendazol verstärkt seine Wirksamkeit und sein Wirkungsspektrum im Vergleich zu anderen Benzimidazolderivaten. Dieses einzigartige Strukturelement macht Flubendazol zu einer wertvollen Verbindung sowohl in medizinischen als auch in veterinärmedizinischen Anwendungen .

Biologische Aktivität

Flubendazole is a benzimidazole derivative primarily recognized for its anthelmintic properties. Recently, it has gained attention for its potential anticancer effects and other biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and case reports.

This compound exerts its biological effects through several mechanisms:

- Mitochondrial Dysfunction : this compound has been shown to impair mitochondrial function, leading to increased permeability of the mitochondrial outer membrane. This results in the release of cytochrome c into the cytosol, triggering apoptosis in cancer cells such as MDA-MB-231 and MCF-7 (breast cancer cell lines) .

- Inhibition of STAT3 Pathway : this compound inhibits the phosphorylation of STAT3, a transcription factor associated with tumor growth and survival. By blocking this pathway, this compound promotes apoptosis and autophagy in non-small cell lung carcinoma (NSCLC) cells .

- Autophagy Activation : The compound enhances autophagic processes by upregulating key proteins such as LC3-I/II and Beclin-1 while downregulating BCL2 and mTOR pathways. This dual action not only induces cell death but also prevents tumor progression .

Efficacy Against Parasitic Infections

This compound is well-documented for its efficacy against various parasitic infections:

- Trichinella spiralis : In a study involving mice infected with T. spiralis, this compound demonstrated a remarkable elimination rate of 99.8% larvae when administered at appropriate dosages .

- Schistosoma mansoni : this compound was also evaluated for its effects on S. mansoni in mice, although detailed results on efficacy were less prominent compared to T. spiralis .

Case Studies

Several case studies highlight this compound's clinical applications beyond parasitic infections:

- Polymorphic Persistent Syndrome : A 40-year-old male patient experienced Jarisch-Herxheimer reactions following this compound treatment for a persistent syndrome after a tick bite. The treatment led to partial improvement in symptoms, indicating possible efficacy in managing complex infections .

- Cancer Treatment : In patients with colorectal cancer and NSCLC, this compound was found to reduce tumor volume significantly and increase apoptosis markers in tumor tissues .

Research Findings

The following table summarizes key findings from various studies regarding this compound's biological activity:

Eigenschaften

IUPAC Name |

methyl N-[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O3/c1-23-16(22)20-15-18-12-7-4-10(8-13(12)19-15)14(21)9-2-5-11(17)6-3-9/h2-8H,1H3,(H2,18,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPEUVMUXAHMANV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023058 | |

| Record name | Flubendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31430-15-6 | |

| Record name | Flubendazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31430-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flubendazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031430156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flubendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08974 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flubendazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flubendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flubendazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUBENDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8M46911LR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

> 260 | |

| Record name | Flubendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08974 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.